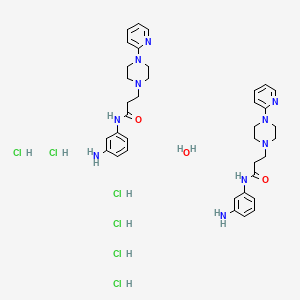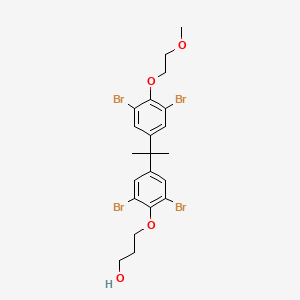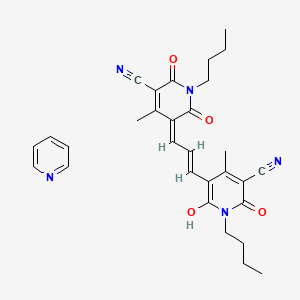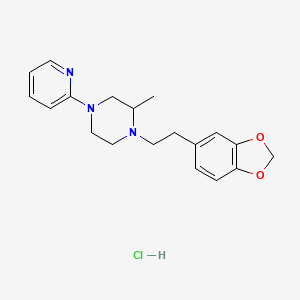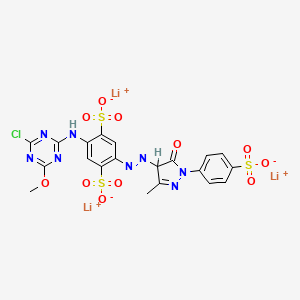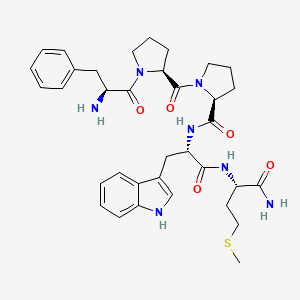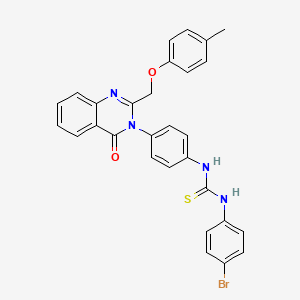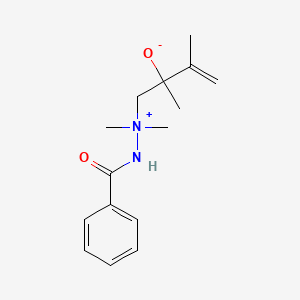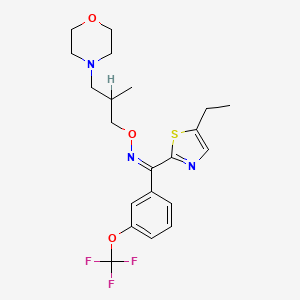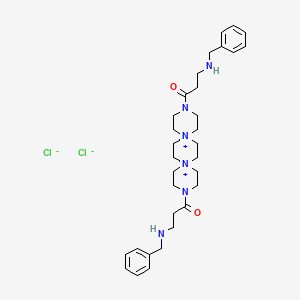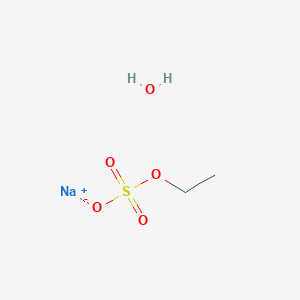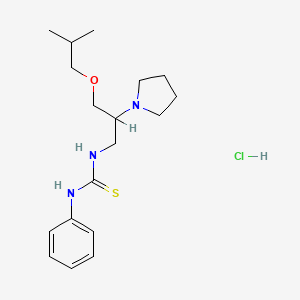
N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N'-phenylthiourea monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N’-phenylthiourea monohydrochloride is a synthetic organic compound It is characterized by the presence of a thiourea group, a pyrrolidine ring, and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N’-phenylthiourea monohydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include alkyl halides, amines, and thiourea. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment to ensure consistency and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product from any by-products.
化学反应分析
Types of Reactions
N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N’-phenylthiourea monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of amines or other reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can result in a variety of products depending on the substituents introduced.
科学研究应用
N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N’-phenylthiourea monohydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential therapeutic effects or its use as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
作用机制
The mechanism of action of N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N’-phenylthiourea monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Similar compounds to N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N’-phenylthiourea monohydrochloride include other thiourea derivatives and compounds with similar structural features, such as:
- N-phenylthiourea
- N-(2-Methylpropoxy)-N’-phenylthiourea
- N-(1-pyrrolidinyl)propyl-N’-phenylthiourea
Uniqueness
What sets N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N’-phenylthiourea monohydrochloride apart from similar compounds is its specific combination of functional groups, which can confer unique chemical and biological properties
属性
CAS 编号 |
86398-65-4 |
|---|---|
分子式 |
C18H30ClN3OS |
分子量 |
372.0 g/mol |
IUPAC 名称 |
1-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]-3-phenylthiourea;hydrochloride |
InChI |
InChI=1S/C18H29N3OS.ClH/c1-15(2)13-22-14-17(21-10-6-7-11-21)12-19-18(23)20-16-8-4-3-5-9-16;/h3-5,8-9,15,17H,6-7,10-14H2,1-2H3,(H2,19,20,23);1H |
InChI 键 |
NGAGLSDBHJYLJG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COCC(CNC(=S)NC1=CC=CC=C1)N2CCCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


